molecular formula C16H20O3 B15380257 5-(2-Methoxyethyl)-2,2,4,6-tetramethyl-1H-indene-1,3(2H)-dione

5-(2-Methoxyethyl)-2,2,4,6-tetramethyl-1H-indene-1,3(2H)-dione

Cat. No.: B15380257
M. Wt: 260.33 g/mol
InChI Key: UFEKBDJYDDCKIN-UHFFFAOYSA-N
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Description

5-(2-Methoxyethyl)-2,2,4,6-tetramethyl-1H-indene-1,3(2H)-dione (: 93525-58-7) is a high-purity organic compound with the molecular formula C16H20O3 and a molecular weight of 260.33 . This chemical features the privileged indane-1,3-dione scaffold, a versatile building block renowned for its applications across multiple research fields . The structure is further characterized by a 2-methoxyethyl substituent and four methyl groups, which can be utilized for further chemical modifications to tailor its properties. Derivatives of indane-1,3-dione are of significant interest in various scientific disciplines. In organic electronics and material science , this scaffold serves as a strong electron-acceptor unit. It can undergo Knoevenagel condensation with electron-donor groups to create push-pull chromophores with applications in the development of dyes for solar cells, photoinitiators for polymerization, and materials for non-linear optics (NLO) . In medicinal chemistry and chemical biology , the indane-1,3-dione core is a key structure in the design of biologically active molecules. Its active methylene group allows for the synthesis of diverse derivatives, including spiro compounds, bis-thiazoles, and bis-thiazolidinones, which are explored for various pharmacological activities . This compound is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

5-(2-methoxyethyl)-2,2,4,6-tetramethylindene-1,3-dione

InChI

InChI=1S/C16H20O3/c1-9-8-12-13(10(2)11(9)6-7-19-5)15(18)16(3,4)14(12)17/h8H,6-7H2,1-5H3

InChI Key

UFEKBDJYDDCKIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1CCOC)C)C(=O)C(C2=O)(C)C

Origin of Product

United States

Biological Activity

5-(2-Methoxyethyl)-2,2,4,6-tetramethyl-1H-indene-1,3(2H)-dione, also known by its CAS number 93525-58-7, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on antioxidant and antimicrobial properties, along with relevant research findings and case studies.

The molecular formula of this compound is C16H20O3C_{16}H_{20}O_{3} with a molar mass of 260.33 g/mol . The compound features a unique structure that may contribute to its biological activities.

PropertyValue
Molecular FormulaC16H20O3C_{16}H_{20}O_{3}
Molar Mass260.33 g/mol
CAS Number93525-58-7

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress. Several studies have investigated the antioxidant capacity of compounds similar to this compound.

Research Findings:

  • A study evaluating various extracts indicated that compounds with similar structures exhibited significant antioxidant activity through DPPH and ABTS assays. For example, certain essential oil extracts showed IC50 values indicating strong radical scavenging abilities .
  • The antioxidant activity was influenced by extraction methods and conditions. Higher pressures and temperatures typically enhanced the solvation power of CO2 used in supercritical fluid extraction (SFE), leading to increased antioxidant activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Antimicrobial agents are essential in combating infections caused by bacteria and fungi.

Research Findings:

  • In vitro studies demonstrated that compounds structurally related to this compound exhibited varying degrees of antimicrobial activity against common pathogens .
  • The effectiveness was often assessed using standard disk diffusion methods and minimum inhibitory concentration (MIC) tests. Results indicated that certain derivatives showed promising antibacterial effects comparable to traditional antibiotics.

Case Studies

Case Study 1: Antioxidant Evaluation
A comparative study involving different extraction techniques showed that extracts containing compounds similar to this compound had superior antioxidant properties when extracted under optimized conditions (e.g., high pressure and temperature) .

Case Study 2: Antimicrobial Screening
In a laboratory setting, the antimicrobial efficacy of various derivatives was tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific analogs demonstrated significant inhibition zones in disk diffusion assays .

Comparison with Similar Compounds

Structural Analogues of Indene-Diones

Key Observations :

  • Substituent Effects : The methoxyethyl group in the target compound likely enhances solubility in polar solvents compared to simpler methoxy or phenyl analogs . The tetramethyl groups may increase steric hindrance, reducing reactivity but improving thermal stability.
  • Synthesis Complexity: Pd-catalyzed methods (e.g., for isoindole-diones in ) are more complex than traditional Knoevenagel condensations inferred for the target compound .

Functional and Application-Based Comparisons

Table 2: Functional Group Impact on Properties
Compound Type Key Functional Groups Electronic Properties Potential Applications
Target Compound Methoxyethyl, tetramethyl Moderate conjugation, polar Light-harvesting materials, drug delivery
Pyranylidene-indene-diones (e.g., 8a-d in ) Pyranylidene, dione Strong light absorption Laser dyes, optical amplifiers
Chlorinated isoindole-diones (e.g., PIGMENT YELLOW 138) Tetrachloro, isoindole core High stability, vivid color Industrial pigments
Tetrahydro-isoindole-diones (e.g., 16, 19, 20 in ) Cyclic ethers, phenyl Rigid structure, chiral centers Catalysis, asymmetric synthesis

Key Findings :

  • Electronic Behavior : The target compound’s methoxyethyl group may disrupt extended conjugation compared to pyranylidene derivatives (), limiting its use in high-performance dyes. However, its methyl groups could stabilize the dione core for pharmaceutical applications .
  • Pigment vs. Drug Potential: Unlike chlorinated isoindole-diones (e.g., PIGMENT YELLOW 138), the target lacks halogenation, making it less suitable as a pigment but more viable for biocompatible applications .

Stability and Reactivity Trends

  • Thermal Stability: Tetramethyl groups in the target compound likely improve thermal stability compared to non-methylated analogs like 5-methoxy-indene-dione .
  • Oxidative Sensitivity : The dione moiety is prone to reduction, but steric protection from methyl groups may mitigate this, similar to observations in tetramethyl-substituted isoindole derivatives .

Q & A

Advanced Research Question: How can reaction conditions be optimized to minimize by-products in the synthesis?

Methodological Answer: By-products such as unreacted aldehydes or dimerization products can arise. To mitigate this:

  • Use flow chemistry to enhance mixing and heat transfer, reducing side reactions.
  • Employ in-situ monitoring (e.g., HPLC or FTIR) to track intermediate formation and adjust reagent addition rates dynamically.
  • Optimize solvent polarity (e.g., switching from ethyl acetate to DMF) to stabilize intermediates. Computational tools like COMSOL Multiphysics integrated with AI can model reaction kinetics and predict optimal conditions .

Basic Question: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyethyl and tetramethyl groups). For example, the methoxy proton signal typically appears at δ 3.2–3.5 ppm.
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1100 cm⁻¹ (C-O-C stretching) validate the dione and ether functionalities.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₄O₃).
  • X-ray Crystallography : For unambiguous structural determination, particularly to resolve stereochemical ambiguities .

Advanced Research Question: How can conflicting NMR data from similar derivatives be resolved?

Methodological Answer: Contradictions often arise from solvent effects or conformational flexibility. Strategies include:

  • Variable Temperature NMR : To identify dynamic processes (e.g., hindered rotation of the methoxyethyl group).
  • 2D NMR (COSY, NOESY) : To assign overlapping signals and confirm spatial proximity of substituents.
  • DFT Calculations : Predict chemical shifts and compare with experimental data to validate assignments .

Basic Question: How can the biological activity of this compound be evaluated in antimicrobial assays?

Methodological Answer:
Standard protocols include:

  • Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare compound dilutions in DMSO (≤1% v/v) and assess minimum inhibitory concentration (MIC).
  • Agar Diffusion : Measure inhibition zones after 24-hour incubation at 37°C. Include positive (e.g., ampicillin) and negative (DMSO-only) controls .

Advanced Research Question: How do structural modifications (e.g., substituent variations) impact bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing methoxyethyl with ethoxyethyl) and compare MIC values.
  • Molecular Docking : Use software like AutoDock to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase).
  • Metabolic Stability Assays : Evaluate degradation in liver microsomes to prioritize derivatives with enhanced pharmacokinetics .

Basic Question: What analytical methods are used to assess purity and stability?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition above 200°C).
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

Advanced Research Question: How can contradictory stability data from different labs be reconciled?

Methodological Answer: Discrepancies may arise from humidity control or light exposure. Solutions include:

  • Standardized Protocols : Adopt ICH guidelines for stability testing (e.g., Q1A(R2)).
  • Forced Degradation Studies : Expose the compound to UV light, acidic/alkaline conditions, and oxidizers (e.g., H₂O₂) to identify degradation pathways.
  • Inter-laboratory Collaborations : Use round-robin testing to harmonize results .

Basic Question: What computational tools are suitable for modeling this compound’s reactivity?

Methodological Answer:

  • Gaussian or ORCA : Perform DFT calculations to optimize geometry and predict frontier molecular orbitals (FMOs).
  • Molecular Dynamics (MD) Simulations : Study solvation effects in water or DMSO using GROMACS.
  • ChemDraw : Predict NMR shifts and reaction mechanisms .

Advanced Research Question: How can machine learning (ML) improve reaction yield predictions?

Methodological Answer:

  • Dataset Curation : Compile historical data on indene-dione syntheses (e.g., solvents, catalysts, yields).
  • Neural Network Models : Train models using TensorFlow/PyTorch to predict optimal conditions.
  • Active Learning : Iteratively refine models with new experimental data to enhance accuracy .

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